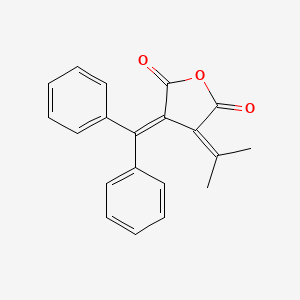
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione is an organic compound that belongs to the class of oxolane-2,5-diones. This compound is characterized by the presence of two distinct substituents: a diphenylmethylidene group and a propan-2-ylidene group. These substituents are attached to the oxolane-2,5-dione ring, which is a five-membered lactone ring with two carbonyl groups at the 2 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione typically involves the condensation of benzaldehyde derivatives with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate aldol product, which undergoes cyclization to form the oxolane-2,5-dione ring. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the oxolane ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Substituted oxolane derivatives
Applications De Recherche Scientifique
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Phenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione
- 3-(Diphenylmethylidene)-4-(methylidene)oxolane-2,5-dione
- 3-(Diphenylmethylidene)-4-(ethylidene)oxolane-2,5-dione
Uniqueness
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione is unique due to the presence of both diphenylmethylidene and propan-2-ylidene groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
53389-48-3 |
|---|---|
Formule moléculaire |
C20H16O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3-benzhydrylidene-4-propan-2-ylideneoxolane-2,5-dione |
InChI |
InChI=1S/C20H16O3/c1-13(2)16-18(20(22)23-19(16)21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 |
Clé InChI |
NQDSPYGDFNPNHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


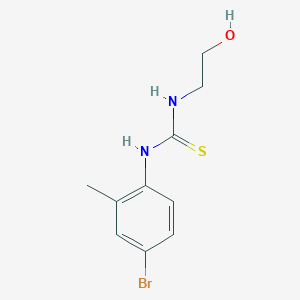
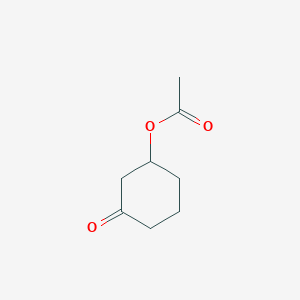
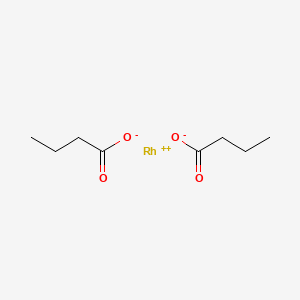
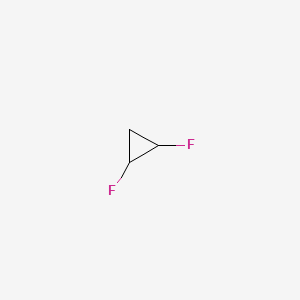
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
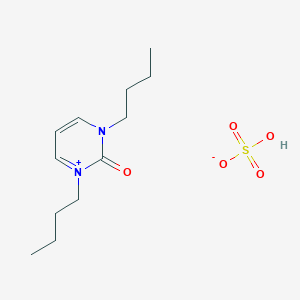
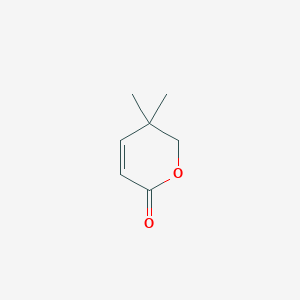
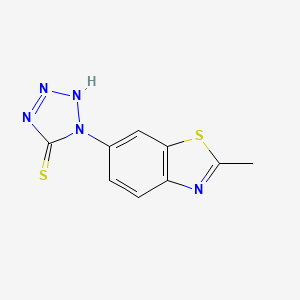
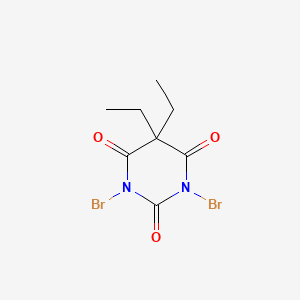
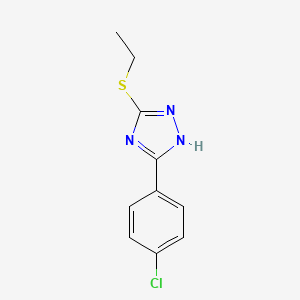

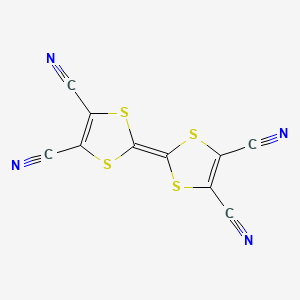
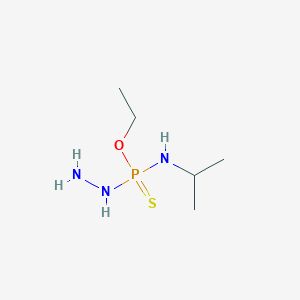
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
